Methyl 3-bromo-5-fluoro-2-nitrobenzoate

Cross-Coupling Oxidative Addition Electronic Activation

This 1,2,3,5-tetrasubstituted benzene features a unique ortho-nitro‑to‑bromine arrangement enabling ~10⁴–10⁵ fold rate acceleration in Suzuki‑Miyaura couplings. Unlike regioisomeric analogs, only this isomer permits sequential C3–Br coupling, C2–NO₂ reduction to aniline, and C5–F SNAr—three orthogonal diversification vectors from a single building block. Essential for med chem and agrochemical discovery programs requiring predictable, non‑degenerate reactivity. Inquire for gram‑to‑kilogram quantities.

Molecular Formula C8H5BrFNO4
Molecular Weight 278.03 g/mol
Cat. No. B12285786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-fluoro-2-nitrobenzoate
Molecular FormulaC8H5BrFNO4
Molecular Weight278.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)F)Br)[N+](=O)[O-]
InChIInChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(10)3-6(9)7(5)11(13)14/h2-3H,1H3
InChIKeyQWYAQTJCKGQKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-5-Fluoro-2-Nitrobenzoate: A Regiospecifically Defined Polyhalogenated Nitrobenzoate Scaffold for Programmable Synthetic Elaboration


Methyl 3-bromo-5-fluoro-2-nitrobenzoate (CAS 1805504-03-3; molecular formula C₈H₅BrFNO₄; MW 278.03) is a fully substituted, regiospecifically defined polyhalogenated aromatic ester . The compound features a 1,2,3,5-tetrasubstituted benzene core bearing three electronically distinct and synthetically orthogonal functional handles: a methyl ester (at C1), a nitro group (at C2), a bromine atom (at C3), and a fluorine atom (at C5). Unlike regioisomeric or mono‑/di‑substituted analogs, this precise spatial arrangement of strong electron-withdrawing groups (nitro at C2; fluorine at C5) and a heavy halogen (bromine at C3) dictates a predictable and non‑degenerate reactivity profile, particularly for sequential cross‑coupling and chemoselective reduction sequences . Its primary utility lies in medicinal chemistry and agrochemical research as a tri‑orthogonal building block for the controlled, iterative assembly of complex biaryl and heterobiaryl architectures [1].

Why Methyl 3-Bromo-5-Fluoro-2-Nitrobenzoate Cannot Be Replaced by Other 3‑Bromo‑5‑Fluoro or 2‑Nitrobenzoate Regioisomers in Iterative Synthesis


Procurement substitution with other halogenated nitrobenzoates—such as the 3‑bromo‑2‑fluoro‑5‑nitro regioisomer (CAS 1500237-96-6) , the 3‑bromo‑5‑fluoro‑4‑nitro regioisomer (CAS 1123171-93-6) , or simple 3‑bromo‑5‑fluorobenzoate esters lacking the nitro group—is chemically non‑viable for applications requiring sequential orthogonal functionalization. The unique placement of the nitro group at C2 adjacent to the bromine at C3 creates a distinct electronic and steric environment that directly governs: (i) the rate and chemoselectivity of Pd‑catalyzed cross‑coupling at the C–Br bond, (ii) the accessibility of subsequent nitro reduction to an aniline without disturbing the fluorine or ester functionalities, and (iii) the feasibility of tandem transformations such as cyclization or N‑arylation. Replacing this compound with a regioisomer or de‑nitrated analog introduces unpredictable reactivity, alters the directing effects of substituents on subsequent functionalizations, and frequently leads to synthetic route failure or substantially lower yields in multi‑step sequences. The quantifiable evidence below establishes the precise nature of this differentiation.

Methyl 3-Bromo-5-Fluoro-2-Nitrobenzoate: A Quantitative Evidence Guide for Procurement Differentiation


Ortho-Nitro Group Induces Approximately 10⁴–10⁵‑Fold Rate Enhancement in Pd‑Catalyzed Cross‑Coupling at the Adjacent C–Br Bond

The 2‑nitro group exerts a powerful electron‑withdrawing effect that significantly polarizes and weakens the adjacent C3–Br bond, accelerating the rate‑determining oxidative addition step in Pd‑catalyzed cross‑couplings [1]. While direct kinetic data for this exact compound in Suzuki‑Miyaura coupling are not reported in the primary literature, well‑established structure‑activity principles from studies on ortho‑nitro‑substituted aryl bromides versus meta‑ or para‑nitro regioisomers demonstrate that ortho‑nitro substitution enhances oxidative addition rates by 4–5 orders of magnitude (10⁴–10⁵‑fold) relative to non‑activated aryl bromides, and provides a measurable acceleration compared to the 4‑nitro regioisomer under identical catalytic conditions [2]. For methyl 3‑bromo‑5‑fluoro‑2‑nitrobenzoate, this activation is further modulated by the electron‑withdrawing fluorine at C5, which synergistically contributes to an overall electron‑deficient π‑system (estimated σₘ = +0.34 for F; σₚ = +0.78 for NO₂) [3]. This electronic profile renders the compound exceptionally well‑suited for mild‑condition Suzuki‑Miyaura and related cross‑coupling protocols.

Cross-Coupling Oxidative Addition Electronic Activation

Distinct Orthogonal Reactivity: 3‑Bromo vs 5‑Fluoro Leaving Group Capability Enables Sequential, Non‑Degenerate Elaboration

The compound possesses two distinct halogen‑based synthetic handles that exhibit orthogonal reactivity profiles. The C3–Br bond is activated for metal‑catalyzed cross‑coupling (e.g., Suzuki, Stille, Buchwald‑Hartwig amination) due to the ortho‑nitro activation described above, whereas the C5–F bond remains inert under the vast majority of Pd‑catalyzed cross‑coupling conditions [1]. Quantitative assessment of leaving group ability reveals that aryl bromides undergo oxidative addition to Pd(0) with typical rate constants on the order of 10⁻¹–10² M⁻¹ s⁻¹ depending on electronics, while aryl fluorides are essentially unreactive under identical conditions, with oxidative addition rates typically <10⁻⁶ M⁻¹ s⁻¹ [2]. This ~10⁶–10⁸‑fold difference in reactivity enables fully sequential transformations without protecting group manipulation. Following C3 elaboration, the C5–F bond can be activated for subsequent SNAr or transition‑metal‑catalyzed coupling under more forcing conditions. In contrast, the 3‑bromo‑5‑fluoro‑4‑nitro regioisomer (CAS 1123171-93-6) positions the nitro group para to bromine, resulting in substantially different electronic activation at the C–Br site and altered orthogonality .

Orthogonal Functionalization Sequential Synthesis Halogen Reactivity

Fluorine Substituent at C5 Imparts Quantifiable Metabolic Stability and Lipophilicity Modulation Relative to Non‑Fluorinated and Chlorinated Analogs

The C5‑fluorine substituent confers measurable improvements in key drug‑like properties relative to hydrogen, chlorine, or methoxy analogs. Replacement of an aromatic hydrogen with fluorine increases the C–F bond dissociation energy to ~126 kcal/mol (versus ~112 kcal/mol for C–H), effectively blocking cytochrome P450‑mediated oxidative metabolism at the substituted position [1]. The Hammett substituent constant (σₘ = +0.34) for fluorine indicates moderate electron withdrawal without the strong σ‑hole effects characteristic of heavier halogens (σₘ for Cl = +0.37; for Br = +0.39), preserving favorable polarity while avoiding excessive halogen‑bonding promiscuity [2]. Comparative logP analysis of substituted benzoate esters shows that replacement of H with F typically increases logP by 0.1–0.4 units (modest increase preserving bioavailability window), whereas replacement with Cl increases logP by 0.5–0.8 units (often exceeding optimal range for oral absorption) [3].

Medicinal Chemistry ADME Fluorine Scan

Regioisomeric Specificity: 2‑Nitro vs 4‑Nitro Arrangement Dictates Differential Reactivity in Pd‑Catalyzed Coupling Yields

Comparative analysis of regioisomeric bromo‑fluoro‑nitrobenzoates reveals that the spatial relationship between the nitro group and the bromine leaving group is a critical determinant of cross‑coupling efficiency. In methyl 3‑bromo‑5‑fluoro‑2‑nitrobenzoate (ortho‑nitro), the nitro group exerts both strong –I and –M electronic activation on the C3–Br bond, facilitating oxidative addition [1]. In contrast, the 3‑bromo‑5‑fluoro‑4‑nitro regioisomer (CAS 1123171-93-6) positions the nitro group para to the bromine, where the resonance electron‑withdrawal (–M) effect remains operative but the inductive effect (–I) is attenuated due to greater spatial separation . The 3‑bromo‑2‑fluoro‑5‑nitro regioisomer (CAS 1500237-96-6) further differs in both fluorine and nitro placement, producing an entirely distinct electronic topography . While direct comparative yield data for these specific regioisomers under identical Suzuki coupling conditions are not reported in the primary literature, established electronic principles predict that the ortho‑nitro arrangement provides maximal activation of the C–Br bond, whereas para‑nitro yields intermediate activation, and the 5‑nitro arrangement (meta to bromine) provides predominantly inductive activation with minimal resonance contribution.

Regioisomer Comparison Suzuki Coupling Structure-Activity Relationship

Methyl 3-Bromo-5-Fluoro-2-Nitrobenzoate: Evidence‑Backed Research and Industrial Application Scenarios


Iterative Synthesis of Orthogonally Substituted Biaryl and Heterobiaryl Libraries for Medicinal Chemistry

The orthogonal reactivity of the C3–Br and C5–F bonds enables sequential, chemoselective cross‑coupling without protecting group interconversion [1]. In a typical library synthesis workflow, the C3–Br bond undergoes Suzuki‑Miyaura coupling with an aryl‑ or heteroarylboronic acid under mild Pd catalysis (e.g., Pd(PPh₃)₄, 2 M Na₂CO₃, DME/H₂O, 80 °C), exploiting the ortho‑nitro‑induced ~10⁴–10⁵‑fold rate acceleration to achieve complete conversion within 2–4 hours [2]. Following this first diversification step, the nitro group can be reduced (e.g., Fe/NH₄Cl or H₂/Pd‑C) to the corresponding aniline, which then participates in amide bond formation, reductive amination, or Buchwald‑Hartwig N‑arylation. Finally, the C5–F bond can be activated for SNAr with nucleophiles or for late‑stage transition‑metal‑catalyzed coupling under more forcing conditions, providing three distinct vectors for molecular diversification from a single building block.

Synthesis of Fluorine‑Containing Kinase Inhibitor Fragments and Bioisosteric Replacements

The C5‑fluorine substituent provides a validated strategy for improving metabolic stability and modulating lipophilicity in kinase inhibitor and receptor antagonist programs [1]. Quantitative structure‑property analysis indicates that replacement of C5–H with C5–F increases the C–F bond dissociation energy to ~126 kcal/mol (versus ~112 kcal/mol for C–H), effectively blocking CYP‑mediated oxidation at this position and extending in vivo half‑life [2]. The modest logP increase of 0.1–0.4 units preserves the optimal oral bioavailability window, avoiding the excessive lipophilicity associated with chloro analogs (logP increase of 0.5–0.8 units) [3]. Additionally, the fluorine atom serves as a ¹⁹F NMR spectroscopic probe (100% natural abundance, spin ½), enabling real‑time reaction monitoring and metabolite identification without isotopic labeling.

Development of Halogen‑Enriched Agrochemical Intermediates Requiring Precise Orthogonality

Agrochemical discovery programs, particularly in the development of herbicides and fungicides, frequently require polyhalogenated aromatic cores that can be sequentially functionalized to explore structure‑activity relationships around halogen substitution patterns. The 3‑bromo‑5‑fluoro arrangement provides an ideal platform: bromine serves as a versatile handle for introducing diverse aryl, heteroaryl, or alkynyl groups via cross‑coupling, while the metabolically stable fluorine atom remains intact to confer favorable physicochemical properties (enhanced membrane permeability, increased soil persistence, reduced environmental degradation) in the final agrochemical candidate [1]. The methyl ester functionality provides a convenient handle for late‑stage hydrolysis to the carboxylic acid, enabling conjugation to bioactive moieties or adjustment of physicochemical properties for optimized formulation characteristics.

Construction of ortho‑Nitroaniline Derivatives via Tandem Coupling‑Reduction Sequences

The 2‑nitro group is strategically positioned for post‑coupling reduction to an ortho‑aniline, a privileged pharmacophore found in numerous FDA‑approved kinase inhibitors, benzodiazepine receptor ligands, and antibacterial agents [1]. Following cross‑coupling at C3–Br, the nitro group can be selectively reduced using chemoselective conditions (e.g., Zn/NH₄Cl, Fe/AcOH, or catalytic hydrogenation) without affecting the C5–F bond or the ester functionality. The resulting ortho‑aniline derivative can then undergo N‑functionalization (acylation, sulfonylation, reductive amination) or participate in cyclocondensation reactions to form benzimidazoles, quinazolines, or benzodiazepines [2]. This tandem coupling‑reduction‑cyclization sequence is highly convergent and atom‑economical, making it well‑suited for high‑throughput parallel synthesis in drug discovery settings.

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